Bicyclo[4.2.0]octa-1,3,5-trien-3-amine
Overview
Description
Bicyclo[420]octa-1,3,5-trien-3-amine is an organic compound with a unique bicyclic structure It is derived from benzocyclobutene and features a triene (three double bonds) system within its bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[4.2.0]octa-1,3,5-trien-3-amine can be synthesized through a multi-step process starting from benzocyclobutene. One common method involves the use of Grignard reagents and subsequent reactions to introduce the amine group. For instance, a three-stage synthesis starting from benzocyclobutene and (2-bromo-vinyl)-benzene has been reported . The reaction conditions typically involve the use of solvents like methylene chloride and hexane, and the product is purified through techniques such as extraction and evaporation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring the availability of high-purity starting materials, and employing industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-trien-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can convert double bonds to single bonds or reduce other functional groups.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with hydroxyl or carbonyl groups, while reduction could produce saturated bicyclic amines.
Scientific Research Applications
Bicyclo[4.2.0]octa-1,3,5-trien-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for potential biological activity.
Medicine: Research may explore its potential as a pharmaceutical precursor or active compound.
Mechanism of Action
The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-trien-3-amine involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to participate in unique chemical reactions, potentially interacting with enzymes or receptors in biological systems. The exact pathways and molecular targets would depend on the specific application and the derivatives of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
Benzocyclobutene: A precursor to Bicyclo[4.2.0]octa-1,3,5-trien-3-amine, used in similar synthetic applications.
Bicyclo[4.2.0]octa-1,3,5-triene: A related compound with a similar bicyclic structure but without the amine group.
Uniqueness
This compound is unique due to the presence of the amine group, which allows for additional chemical modifications and potential applications in various fields. Its bicyclic structure also provides stability and reactivity that can be leveraged in synthetic chemistry and material science.
Properties
IUPAC Name |
bicyclo[4.2.0]octa-1(6),2,4-trien-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c9-8-4-3-6-1-2-7(6)5-8/h3-5H,1-2,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXHBTQCQCFUQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C1C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455656 | |
Record name | Bicyclo[4.2.0]octa-1,3,5-trien-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55716-66-0 | |
Record name | Bicyclo[4.2.0]octa-1,3,5-trien-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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